3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one
Overview
Description
3-(1,4-Diazepan-1-yl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound that contains a pyrazinone core with a diazepane substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one typically involves the reaction of 1-methylpyrazin-2(1H)-one with 1,4-diazepane under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazinone, followed by nucleophilic substitution with 1,4-diazepane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Microreactors and solid-supported reagents can be employed to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Diazepan-1-yl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazinone ring .
Scientific Research Applications
3-(1,4-Diazepan-1-yl)-1-methylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. The pathways involved include binding to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): This compound is a donor-acceptor fluorophore with applications in photocatalysis.
Emedastine: A selective H1-receptor antagonist used in eye drops for allergic conjunctivitis.
Uniqueness
3-(1,4-Diazepan-1-yl)-1-methylpyrazin-2(1H)-one is unique due to its diazepane substituent, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1,4-diazepan-1-yl)-1-methylpyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-7-5-12-9(10(13)15)14-6-2-3-11-4-8-14/h5,7,11H,2-4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHSBQMAWIMMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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